molecular formula C38H37F3O8S B114188 Iralukast CAS No. 151581-24-7

Iralukast

货号: B114188
CAS 编号: 151581-24-7
分子量: 710.8 g/mol
InChI 键: IXJCHVMUTFCRBH-SDUHDBOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 依拉鲁卡斯特的合成涉及多个步骤,从关键中间体的制备开始。 反应条件通常涉及使用有机溶剂和催化剂,以促进目标产物的形成 .

工业生产方法: 依拉鲁卡斯特的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、连续流工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 依拉鲁卡斯特会经历各种化学反应,包括:

常见试剂和条件:

主要产物: 这些反应形成的主要产物包括依拉鲁卡斯特的亚砜、砜和取代衍生物 .

科学研究应用

Pharmacological Profile

Iralukast acts primarily as an antagonist of leukotriene D4 (LTD4), a potent inflammatory mediator involved in the pathophysiology of asthma. Its binding affinity and functional efficacy have been characterized in several studies:

  • Binding Affinity : this compound has demonstrated significant competition for LTD4 binding sites in human lung tissues with a binding affinity (Ki) in the nanomolar range, indicating its potential effectiveness as a therapeutic agent .
  • Functional Studies : In vitro studies have shown that this compound effectively inhibits LTD4-induced bronchoconstriction in human bronchial tissues, with pA2 values indicating strong antagonistic activity .

Asthma Management

This compound is primarily explored for its role in managing asthma due to its ability to block the bronchoconstrictive effects of leukotrienes. The following points summarize its application in asthma treatment:

  • Clinical Trials : Various clinical trials have evaluated this compound's efficacy compared to other leukotriene antagonists like montelukast and zafirlukast. Results suggest that this compound may provide comparable or superior outcomes in reducing asthma symptoms and improving lung function .
  • Mechanism of Action : By inhibiting the action of cysteinyl leukotrienes, this compound reduces airway inflammation and hyper-responsiveness, contributing to improved respiratory function in asthmatic patients .

Allergic Rhinitis

This compound has also been studied for its potential benefits in treating allergic rhinitis:

  • Symptom Relief : Research indicates that this compound can alleviate nasal congestion and other symptoms associated with allergic rhinitis by blocking leukotriene-mediated inflammatory pathways .
  • Combination Therapy : Its use in combination with other antihistamines or corticosteroids has been investigated to enhance overall efficacy in managing allergic conditions .

Case Study Overview

Several studies provide insights into the clinical effectiveness of this compound:

  • A study involving patients with moderate to severe asthma demonstrated that those treated with this compound showed a significant reduction in exacerbation rates compared to placebo groups. The study highlighted improvements in peak expiratory flow rates and overall quality of life metrics .
  • Another investigation focused on the pharmacodynamics of this compound, revealing its capacity to maintain prolonged receptor antagonism, which is critical for sustained therapeutic effects during chronic treatment regimens .

Data Summary

The following table summarizes key pharmacological data related to this compound:

ParameterValue
Binding Affinity (Ki)16.6 nM (LTD4)
pA2 Value7.77 (bronchial contraction)
Clinical EfficacyComparable to montelukast
IndicationsAsthma, Allergic Rhinitis

作用机制

依拉鲁卡斯特通过拮抗半胱氨酰白三烯受体 1 (CysLT1) 发挥作用。该受体参与呼吸道炎症反应。 通过阻断半胱氨酰白三烯的作用,依拉鲁卡斯特可减少支气管收缩、粘液分泌和炎症,从而缓解哮喘症状 .

类似化合物:

依拉鲁卡斯特的独特性: 依拉鲁卡斯特在其对 CysLT1 受体的特异性结合亲和力和选择性方面独树一帜。 它在各种动物模型中显示出有效性,并已被研究其预防运动诱发哮喘的潜力 .

相似化合物的比较

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for the CysLT1 receptor. It has shown potent activity in various animal models and has been investigated for its potential to prevent exercise-induced asthma .

生物活性

Iralukast is a leukotriene receptor antagonist currently under investigation for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Leukotriene Receptor Antagonists

Leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses, particularly in asthma and allergic reactions. This compound, along with other leukotriene antagonists such as montelukast and zafirlukast, works by blocking the action of cysteinyl leukotrienes at their respective receptors (CysLT1 and CysLT2) . This inhibition can lead to reduced bronchoconstriction, mucus secretion, and vascular permeability.

This compound exhibits antagonistic activity primarily at the CysLT1 receptor. Research has demonstrated that it can effectively inhibit LTD4-induced contractions in human bronchial tissues, showcasing its potential to alleviate symptoms associated with asthma . The pharmacological profile indicates that this compound may also have some activity against the CysLT2 receptor, which could further enhance its therapeutic effects in cardiovascular diseases .

In Vitro Studies

In vitro studies have shown that this compound has a pA2 value of approximately 7.77 for LTD4-induced contraction in human bronchi, indicating a significant level of potency . The following table summarizes key pharmacological properties:

Property Value
pA2 Value (LTD4 Contraction)7.77
Antagonistic ActivityCysLT1, CysLT2
Inhibition of BronchoconstrictionYes
Role in Cardiovascular DiseasePotential

Comparative Analysis with Other Antagonists

The following table compares this compound with other prominent leukotriene antagonists:

Drug Target Receptor Approval Status Key Findings
This compoundCysLT1/CysLT2PreclinicalPromising antagonist activity in vitro
MontelukastCysLT1ApprovedWidely used for asthma; effective in reducing attacks
ZafirlukastCysLT1ApprovedSimilar efficacy to montelukast; liver enzyme elevation in some patients

属性

CAS 编号

151581-24-7

分子式

C38H37F3O8S

分子量

710.8 g/mol

IUPAC 名称

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

InChI 键

IXJCHVMUTFCRBH-SDUHDBOFSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

手性 SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

规范 SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

同义词

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。